molecular formula C15H12N2O2S B15426324 3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol

3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol

Cat. No.: B15426324
M. Wt: 284.3 g/mol
InChI Key: PNCPOBGZUHFDDF-UHFFFAOYSA-N
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Description

3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol, also known as KI3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂N₂O₂S
  • Molecular Weight : 284.33 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a benzoyl substituent, which contributes to its biological activity .

Research indicates that this compound exhibits anti-proliferative properties primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC). This inhibition disrupts phospholipid metabolism, leading to significant morphological changes in cancer cells, including membrane blebbing and altered metabolic pathways from lipid to glucose utilization .

Anti-Proliferative Effects

The compound has been evaluated for its anti-proliferative effects against various cancer cell lines:

Cell LineIC₅₀ (nM)Activity Description
MDA-MB-231120-130Significant growth inhibition observed
HCT116120-130Comparable potency to other thieno[2,3-b]pyridine analogues
K5620.70Induces G2/M phase accumulation

In a study involving multiple thieno[2,3-b]pyridine derivatives, several compounds showed over 85% inhibition of cell growth in both MDA-MB-231 and HCT116 cell lines. The most potent analogs had IC₅₀ values ranging from 120 to 350 nM .

Cellular Effects

The compound's effect on the cell cycle was investigated using flow cytometry. Treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase, indicating its role as a tubulin assembly inhibitor:

Treatment Concentration (IC₅₀)Percentage in G2/M Phase (%)
Control22.9
Treated (0.70 μM)30.3
Treated (0.90 μM)33.5

This data suggests that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which exhibited IC₅₀ values over 20 µM .

Case Studies

  • Thymidylate Synthase Inhibition : A study highlighted the binding of KI3 to human thymidylate synthase (TS), indicating its potential as a therapeutic agent in cancer treatment by targeting key enzymes involved in DNA synthesis .
  • Comparative Analysis with Other Compounds : In comparative studies with other thieno[2,3-b]pyridine derivatives, KI3 demonstrated superior anti-proliferative activity, reinforcing the importance of structural modifications for enhancing efficacy against cancer cell lines .

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-amino-2-benzoyl-4-methyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C15H12N2O2S/c1-8-7-10(18)17-15-11(8)12(16)14(20-15)13(19)9-5-3-2-4-6-9/h2-7H,16H2,1H3,(H,17,18)

InChI Key

PNCPOBGZUHFDDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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